1-(1'-Phenyl-ethoxy)-1,1,3,3-tetramethyldisiloxane
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Overview
Description
1,1,3,3-Tetramethyl-1-(1-phenylethoxy)disiloxane: is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of two silicon atoms bonded to methyl groups and a phenylethoxy group, making it a versatile intermediate in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1-(1-phenylethoxy)disiloxane can be synthesized through hydrosilylation reactions, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions .
Industrial Production Methods: In industrial settings, the compound is produced by reacting dimethylchlorosilane with phenylethanol in the presence of a base, followed by hydrolysis and condensation reactions. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetramethyl-1-(1-phenylethoxy)disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon double bonds.
Reduction: Reduction of carboxamides to amines using platinum-catalyzed reactions.
Bromination: Direct bromination of carboxylic acids in the presence of indium bromide as a catalyst.
Common Reagents and Conditions:
Hydrosilylation: Platinum-based catalysts, mild temperatures.
Reduction: Platinum catalysts, mild temperatures.
Bromination: Indium bromide, room temperature.
Major Products Formed:
Hydrosilylation: Formation of siloxane derivatives.
Reduction: Formation of amines from carboxamides.
Bromination: Formation of brominated carboxylic acids.
Scientific Research Applications
Chemistry: 1,1,3,3-Tetramethyl-1-(1-phenylethoxy)disiloxane is used as a monomer in the production of silicone polymers and resins. It also serves as a precursor for other organosilicon compounds .
Biology and Medicine: In biological research, this compound is utilized in the synthesis of biocompatible materials and drug delivery systems due to its stability and reactivity .
Industry: The compound finds applications in the production of non-aqueous polymers and as a laboratory reagent for various organic synthesis reactions .
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyl-1-(1-phenylethoxy)disiloxane involves its electrophilic nature, which allows it to participate in hydrosilylation and reduction reactions. The silicon-hydrogen bonds in the compound are highly reactive, enabling the formation of new silicon-carbon bonds in the presence of suitable catalysts .
Comparison with Similar Compounds
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-bis(pentafluorophenyl)disiloxane
- 1,1,3,3-Tetramethyl-1-(3,3,3-trifluoropropyl)disiloxane
Uniqueness: 1,1,3,3-Tetramethyl-1-(1-phenylethoxy)disiloxane is unique due to the presence of the phenylethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific industrial and research applications where such properties are desired .
Properties
Molecular Formula |
C12H21O2Si2 |
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Molecular Weight |
253.46 g/mol |
InChI |
InChI=1S/C12H21O2Si2/c1-11(12-9-7-6-8-10-12)13-16(4,5)14-15(2)3/h6-11H,1-5H3 |
InChI Key |
COKZRLNQBZTOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)O[Si](C)(C)O[Si](C)C |
Origin of Product |
United States |
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